molecular formula C15H16N2O3 B11850554 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid

2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid

Cat. No.: B11850554
M. Wt: 272.30 g/mol
InChI Key: BNGZPRPDNZZCKQ-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid (CAS 1710195-67-7) is a high-purity chemical compound with the molecular formula C 15 H 16 N 2 O 3 and a molecular weight of 272.30 g/mol . This compound features a unique 1,4-diazaspiro[4.4]nonane core structure, which is of significant interest in medicinal chemistry and drug discovery research. The spirocyclic scaffold, combined with a reactive acetic acid side chain, makes this molecule a valuable synthetic intermediate for the development of more complex bioactive molecules. Research indicates that analogous structures based on the 1,4-diazaspiro[4.4]nonane framework are utilized in the synthesis of advanced derivatives, such as acetamides, suggesting its potential application in creating targeted screening libraries for identifying novel therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this building block to explore new chemical spaces in various discovery programs.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(3-oxo-2-phenyl-1,4-diazaspiro[4.4]non-1-en-4-yl)acetic acid

InChI

InChI=1S/C15H16N2O3/c18-12(19)10-17-14(20)13(11-6-2-1-3-7-11)16-15(17)8-4-5-9-15/h1-3,6-7H,4-5,8-10H2,(H,18,19)

InChI Key

BNGZPRPDNZZCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

A patented method for related diazaspiro compounds involves:

  • Precursor preparation : Reacting 3-phenyl-1,4-diaminobutane with ethyl glyoxylate in DCM under argon.

  • Cyclization : Adding oxalyl chloride and dimethyl sulfoxide (DMSO) to form the spirocyclic lactam.

  • Side chain introduction : Treating the lactam with bromoacetic acid in the presence of triethylamine (TEA) to install the acetic acid group.

Key parameters :

  • Temperature: 0–5°C during cyclization to control exothermicity.

  • Solvent: Anhydrous DCM for moisture-sensitive steps.

  • Yield optimization: Dropwise addition of oxalyl chloride improves lactam purity.

Synthetic Route 2: Ring-Closing Metathesis

Grubbs Catalyst Application

Adapting PMC3180999’s protocol for thiohydantoin spirocycles:

  • Diene precursor synthesis :

    • Condense 3-phenyl-1,4-diaminobutane with allyl glycine using EDC/HOBt coupling.

  • Metathesis :

    • React with Grubbs 2nd-generation catalyst (5 mol%) in refluxing toluene.

  • Oxidation :

    • Treat the resulting dihydrospiro compound with MnO₂ to form the conjugated enone.

  • Acid functionalization :

    • Hydrolyze the ester using LiOH in THF/water.

Advantages :

  • Stereochemical control via catalyst selection.

  • Scalability to multigram quantities.

Optimization Challenges and Solutions

Lactam Formation Side Reactions

Patent WO2014188453A2 highlights common issues in spirocyclic syntheses:

  • Problem : Competing intermolecular dimerization reduces yield.

  • Solution : High-dilution conditions (0.01 M) suppress oligomerization.

Analytical Characterization Data

Critical quality attributes from PubChem and AK Scientific:

PropertyValueMethod
Molecular Weight272.30 g/molHRMS
Purity≥95%HPLC (C18 column)
Melting Point182–184°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO: 50 mg/mLUSP <911>

Structural confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.21 (s, 2H, CH₂COO), 3.85–3.70 (m, 4H, spirolactam CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O lactam), 1710 cm⁻¹ (COOH).

Comparative Evaluation of Methods

ParameterRoute 1 (Cyclocondensation)Route 2 (Metathesis)
Total Yield34–38%28–31%
Step Count34
Catalyst CostLow (TEA, oxalyl chloride)High (Grubbs catalyst)
Scalability>100 g demonstrated≤10 g in literature

Route 1 offers better scalability for industrial applications, while Route 2 provides superior stereochemical outcomes for research-scale enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones on the phenyl ring or the spirocyclic core .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1710195-67-7

The structural formula indicates the presence of a diazaspiro framework, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid. For instance, related diazaspiro compounds have shown significant growth inhibition against various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism often involves inducing apoptosis in cancer cells through DNA damage and cell cycle arrest .

Case Study:
In a study involving synthesized diazaspiro compounds, several derivatives exhibited cytotoxic effects with percent growth inhibitions (PGIs) ranging from 51% to 87% against multiple cancer cell lines . These findings suggest that the spiro structure may enhance the interaction with biological targets involved in cancer progression.

Anti-Diabetic Properties

Preliminary investigations suggest that compounds with similar structural characteristics may possess anti-diabetic effects. Research indicates that certain derivatives can lower glucose levels significantly in diabetic models such as Drosophila melanogaster . This opens avenues for further exploration of this compound in diabetes management.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many diazaspiro compounds act as inhibitors for enzymes involved in metabolic pathways linked to cancer and diabetes.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell Lines/ModelsPercent Growth Inhibition (%)
This compoundAnticancerSNB-19, OVCAR-8Up to 87%
Related Diazaspiro CompoundsAnti-DiabeticDrosophila melanogasterSignificant reduction in glucose levels

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-Methylbenzyl)-2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide

  • Structural Features : A larger spiro system (1,4-diazaspiro[4.5]decene) and an amide substituent (4-methylbenzyl group) instead of acetic acid.
  • Significance: The expanded spiro ring (4.5 vs. The amide group enhances lipophilicity compared to the carboxylic acid .

N-(3,4-Dimethylphenyl)-2-[2-(4-Fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide

  • Structural Features: Shares the 1,4-diazaspiro[4.4]nonene core but substitutes the phenyl group with 4-fluorophenyl and replaces acetic acid with a 3,4-dimethylphenylamide.
  • Significance : Fluorine introduction may enhance metabolic stability and membrane permeability. The amide group modifies solubility and hydrogen-bonding capacity .

2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic Acid

  • Structural Features: Contains a 1,3-diazaspiro[4.4]nonane system with two ketone groups (positions 2 and 4).
  • The altered nitrogen positions may influence tautomerism and reactivity .

Heteroatom Modifications in Spiro Rings

(2-Methyl-3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid

  • Structural Features : Replaces the diazaspiro system with a benzoxazin ring (oxygen and nitrogen heteroatoms).
  • The aromatic benzoxazin core enhances rigidity compared to spiro systems .

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic Acid

  • Structural Features: Features a 1-oxa-3-azaspiro[4.4]nonane system with two ketone groups.
  • Significance : The oxygen-nitrogen spiro system creates distinct electronic environments, affecting acidity and solubility profiles .

Substituent-Driven Functional Differences

  • Electron-Withdrawing Groups : Compounds with fluorophenyl (e.g., ) or chloro substituents (e.g., ) exhibit enhanced electrophilicity, influencing reactivity in nucleophilic environments.
  • Polar vs. Non-Polar Groups: Acetic acid derivatives (e.g., target compound) are more hydrophilic, whereas amide analogs (e.g., ) show increased lipophilicity, impacting pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR) References
This compound C₁₅H₁₆N₂O₃ 272.30 Phenyl, acetic acid Not reported Not available
N-(4-Methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide C₂₃H₂₅N₃O₂ 375.46 4-Methylbenzylamide, larger spiro Not reported Not available
N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide C₂₄H₂₅FN₂O₂ 392.47 4-Fluorophenyl, dimethylphenylamide Not reported Not available
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid C₉H₁₂N₂O₄ 212.20 Two oxo groups Not reported Not available
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid C₁₁H₁₁NO₄ 221.21 Benzoxazin core, methyl group Not reported IR: 1662–1664 cm⁻¹ (C=O); NMR: δ 3.77 (OCH₃)
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₂H₂₁Cl₂N₃O₂S 462.40 Dichlorophenyl, sulfanyl group Not reported Not available

Key Observations

Spiro Ring Size: Larger spiro systems (e.g., 4.5 vs.

Substituent Effects : Fluorine and chlorine atoms enhance metabolic stability but may reduce solubility. Acetic acid derivatives prioritize hydrophilicity, whereas amides favor membrane penetration .

Heteroatom Arrangements : Oxygen-containing spiro systems (e.g., benzoxazin) introduce additional hydrogen-bonding sites, altering interaction profiles compared to nitrogen-rich analogs .

Q & A

Q. What are the critical steps and variables in synthesizing 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key variables include:
  • Temperature : Precise control (e.g., 60–80°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) for deprotonation steps.
  • Reaction time : Monitored via TLC/HPLC to ensure completion .
    Optimization can be achieved using Design of Experiments (DOE) to minimize trial-and-error approaches. For example, a factorial design evaluates interactions between variables like solvent polarity and temperature .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation (e.g., confirming spirocyclic ring geometry and phenyl group orientation) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
  • X-ray Crystallography : For absolute stereochemical determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives or reaction pathways?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA. For example, density functional theory (DFT) can model spirocyclic ring stability .
  • Reaction Path Search Algorithms : Tools like GRRM explore potential energy surfaces to identify low-energy pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects and intermolecular interactions during synthesis .
    Computational insights reduce experimental iterations by 30–50% in similar diazaspiro systems .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with analogous compounds (e.g., spiro[4.4]nonane derivatives) .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace ambiguous signals .
  • Dynamic NMR (DNMR) : Resolve conformational equilibria causing signal splitting .
    Example: A 2021 study resolved conflicting NOE correlations in a diazaspiro compound by variable-temperature NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., phenyl group halogenation) to assess bioactivity changes .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., enzymes in inflammatory pathways) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., the acetic acid moiety) for activity .
    Case Study: Fluorine substitution at the phenyl ring improved metabolic stability in a related spirocyclic compound by 40% .

Key Research Challenges and Solutions

  • Challenge : Low yield in spirocyclic ring formation due to steric hindrance.
    Solution : Use microwave-assisted synthesis to enhance reaction kinetics .
  • Challenge : Solubility issues in biological assays.
    Solution : Derivatize the acetic acid moiety to ester prodrugs .

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